Kistrin
Description
Origin and Discovery of Kistrin
Isolation from Biological Sources
This compound was originally isolated from the venom of the Malayan pit viper, Calloselasma rhodostoma (formerly known as Agkistrodon rhodostoma). oup.comnih.govresearchgate.net The purification of this compound from the crude snake venom involves chromatographic techniques. nih.gov Its discovery was part of broader research into snake venom components that affect platelet aggregation. researchgate.net Another fibrinogenase, named kistomin, has also been purified from the same venom. nih.gov
Classification as a Member of the Disintegrin Family
This compound is classified as a member of the disintegrin family of proteins. oup.comimrpress.com This classification is based on its structural and functional characteristics, particularly the presence of a conserved pattern of cysteine residues and its ability to inhibit integrin function. imrpress.comnih.gov Disintegrins are typically low molecular weight proteins. scielo.br
Structurally, this compound is considered a medium-sized monomeric disintegrin, containing approximately 68-72 amino acids and stabilized by six disulfide bonds. imrpress.comird.fr A more refined classification system based on the pattern of disulfide bonds places this compound in its own group (Group 4). scielo.brnih.gov This group is characterized by a specific disulfide linkage pattern: Cys1-Cys5, Cys2-Cys4, Cys3-Cys9, Cys6-Cys8, Cys7-Cys11, Cys10-Cys12. scielo.br
Evolutionary Context of Disintegrins
Comparative Analysis of Disintegrin Diversity and Classification
The disintegrin family exhibits significant diversity and is broadly distributed in the venoms of vipers and rattlesnakes. oup.com These proteins are classified into several subfamilies based on their size (number of amino acid residues) and the number of disulfide bonds they contain. frontiersin.orgoup.com
| Disintegrin Classification | Number of Residues | Number of Disulfide Bonds | Example(s) |
| Short | 41–51 | 4 | Echistatin, Obtustatin scielo.brimrpress.com |
| Medium | ~70 | 6 | This compound, Flavoridin imrpress.comird.fr |
| Long | ~84 | 7 | Bitistatin imrpress.comird.fr |
| Dimeric | ~67 per subunit | 4 intrachain, 2 interchain | Triflavin imrpress.comnih.gov |
Further classification divides disintegrins into seven groups based on their disulfide bonding patterns, highlighting the structural diversity within the family. scielo.brnih.gov This structural variation, particularly in the integrin-binding loop and the C-terminal tail, is a result of accelerated evolution driven by positive Darwinian selection. frontiersin.orgoup.comscispace.com
Relationship to Snake Venom Metalloproteinases (SVMP)
Disintegrins are evolutionarily derived from a larger family of proteins known as snake venom metalloproteinases (SVMPs). frontiersin.orgnih.gov SVMPs themselves are believed to have evolved from an ancestral gene encoding a protein from the ADAM (A Disintegrin And Metalloprotease) family. scielo.brfrontiersin.orgscielo.br
The evolutionary pathway is thought to have begun with the recruitment of an ADAM gene into the snake venom proteome. cornell.edu This ancestral gene, likely for a PIII-class SVMP, underwent duplication and neofunctionalization. frontiersin.orgscispace.com PIII-SVMPs are complex, multi-domain proteins that include a metalloproteinase domain, a disintegrin-like domain, and a cysteine-rich domain. oup.comscielo.brscielo.br
Through a process of gene minimization, which involved the loss of introns and coding regions, these PIII-SVMPs gave rise to the smaller PII-SVMPs, which lack the cysteine-rich domain. frontiersin.orgscispace.com Disintegrins are subsequently formed by the proteolytic processing of these PII-SVMP precursors, which releases the disintegrin domain as a separate, functional protein. oup.comnih.govtaylorfrancis.com In some cases, short-coding mRNAs that lack the metalloproteinase domain can directly synthesize disintegrins. frontiersin.orgscispace.com This evolutionary cascade, involving the successive loss of domains and disulfide bonds, has resulted in the diverse array of disintegrin subfamilies seen today. frontiersin.orgscispace.com
| Precursor/Related Protein Family | Key Domains | Evolutionary Relationship to Disintegrins |
| ADAMs | Pro, Metalloproteinase, Disintegrin-like, Cysteine-rich, EGF, Transmembrane, Cytoplasmic tail | Ancestral family from which SVMPs evolved. scielo.brfrontiersin.org |
| PIII-SVMPs | Pro, Metalloproteinase, Disintegrin-like, Cysteine-rich | Ancestral venom toxins; gene duplication and neofunctionalization of the disintegrin-like domain initiated the evolution of disintegrins. frontiersin.orgoup.com |
| PII-SVMPs | Pro, Metalloproteinase, Disintegrin | Evolved from PIII-SVMPs through the loss of the cysteine-rich domain. Serve as precursors that are proteolytically processed to release free disintegrins. frontiersin.orgoup.com |
| PI-SVMPs | Metalloproteinase only | Evolved from PII-SVMPs through the loss of the disintegrin domain. oup.com |
| Disintegrins | Disintegrin domain | The final, mature proteins, existing as short, medium, long, or dimeric forms, often generated from PII-SVMPs. scielo.brfrontiersin.org |
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(aR,1R,2bR,3aS,6R,6aS,9S,9aS,11bS,12aS,14bR,15S,15aS,21R,21aS,24S,24aS,27S,27aR,30aS,33S,33aS,39S,39aS,42S,42aS,45S,48R,48aS,51S,51aS,54S,57S,57aS,60S,60aS,63R,63aS,66aS,68R,71S,71aS,74S,77aS,80S,80aS,83S,83aS,86S,86aS,89aR,92S,95R,96aS,99aS)-3a,21a,45-tris(4-aminobutyl)-86-(2-amino-2-oxoethyl)-24,77a,96a-tris(3-amino-3-oxopropyl)-6a-benzyl-24a,33a-bis[(2S)-butan-2-yl]-89a-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-12a,30a,39,42a,66a-pentakis(3-carbamimidamidopropyl)-15,83,99a-tris(2-carboxyethyl)-11b,48a,60,60a,63a,86a-hexakis(carboxymethyl)-51,71a-bis[(1R)-1-hydroxyethyl]-9a,71,74,80a-tetrakis(hydroxymethyl)-15a,27,54,57,83a-pentamethyl-9,42-bis(2-methylpropyl)-51a-(2-methylsulfanylethyl)-1a,1b,4a,7a,7b,8,10a,10b,11,13a,13b,14,16a,17,19a,20,20b,22a,23,25a,26,28a,29,31a,32,34a,38,40a,41,43a,44,46a,47,49a,50,52a,53,56,58a,59,61a,62,64a,67a,69,69a,72,72a,75,75a,78a,81,81a,84,84a,87,87a,93,95a,98a-hexacontaoxo-3,4,4b,5b,16b,17b,65,66,91a,92a,97,98-dodecathia-b,2a,5a,7,8a,8b,9b,10,11a,12b,13,14a,16,17a,19,19b,20a,22,23a,25,26a,28,29a,31,32a,35a,37,40,41a,43,44a,46,47a,49,50a,52,53a,55,58,59a,61,62a,65a,68a,70,70a,73,73a,76,76a,79a,82,82a,85,85a,88,88a,94,94a,97a-hexacontazaundecacyclo[125.41.25.1321,100.1048,68.263,95.033,37.076,80.088,92.0135,139.0153,157.26,202]icosadictan-14b-yl]amino]-4-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C291H458N96O100S13/c1-17-135(7)221-277(478)375-190-128-499-500-131-193(283(484)386-93-40-56-196(386)271(472)348-155(51-33-86-317-289(307)308)237(438)355-169(99-145-60-62-147(394)63-61-145)250(451)361-177(285(486)487)100-146-109-313-132-326-146)377-256(457)172(104-217(418)419)352-228(429)140(12)331-257(458)178(116-388)362-239(440)158(64-71-200(297)395)335-208(403)115-325-276(477)223(142(14)392)381-269(470)192(369-238(439)154(50-32-85-316-288(305)306)339-253(454)173(105-218(420)421)356-254(455)175(107-220(424)425)359-274(475)197-57-37-90-383(197)280(481)165(78-95-488-16)351-252(453)170(102-215(414)415)337-210(405)114-321-230(431)148(48-30-83-314-286(301)302)347-273(474)199-59-41-94-387(199)284(485)222(136(8)18-2)379-246(447)156(343-262(190)463)52-34-87-318-290(309)310)130-498-495-126-188-267(468)372-184-122-490-489-120-182(232(433)323-112-207(402)334-157(67-74-211(406)407)231(432)322-113-209(404)336-166(96-133(3)4)248(449)370-188)366-242(443)159(65-72-201(298)396)338-227(428)138(10)327-205(400)110-324-270(471)194-54-36-89-382(194)279(480)164(53-35-88-319-291(311)312)350-249(450)167(97-134(5)6)353-235(436)151(46-24-28-81-294)342-263(464)191-129-497-492-123-185(368-244(445)162(69-76-213(410)411)345-234(435)149(44-22-26-79-292)332-204(399)108-296)264(465)358-174(106-219(422)423)255(456)371-187-125-494-493-124-186(265(466)357-171(103-216(416)417)247(448)330-139(11)226(427)328-141(13)229(430)380-224(143(15)393)278(479)376-191)373-268(469)189(374-275(476)198-58-38-91-384(198)281(482)176(101-203(300)398)360-241(442)163(70-77-214(412)413)349-272(473)195-55-39-92-385(195)282(483)181(119-391)365-259(460)180(118-390)364-266(187)467)127-496-491-121-183(367-243(444)160(66-73-202(299)397)344-240(441)161(346-261(184)462)68-75-212(408)409)260(461)341-152(47-25-29-82-295)236(437)354-168(98-144-42-20-19-21-43-144)251(452)363-179(117-389)258(459)340-153(49-31-84-315-287(303)304)233(434)329-137(9)225(426)320-111-206(401)333-150(245(446)378-221)45-23-27-80-293/h19-21,42-43,60-63,109,132-143,148-199,221-224,388-394H,17-18,22-41,44-59,64-108,110-131,292-296H2,1-16H3,(H2,297,395)(H2,298,396)(H2,299,397)(H2,300,398)(H,313,326)(H,320,426)(H,321,431)(H,322,432)(H,323,433)(H,324,471)(H,325,477)(H,327,400)(H,328,427)(H,329,434)(H,330,448)(H,331,458)(H,332,399)(H,333,401)(H,334,402)(H,335,403)(H,336,404)(H,337,405)(H,338,428)(H,339,454)(H,340,459)(H,341,461)(H,342,464)(H,343,463)(H,344,441)(H,345,435)(H,346,462)(H,347,474)(H,348,472)(H,349,473)(H,350,450)(H,351,453)(H,352,429)(H,353,436)(H,354,437)(H,355,438)(H,356,455)(H,357,466)(H,358,465)(H,359,475)(H,360,442)(H,361,451)(H,362,440)(H,363,452)(H,364,467)(H,365,460)(H,366,443)(H,367,444)(H,368,445)(H,369,439)(H,370,449)(H,371,456)(H,372,468)(H,373,469)(H,374,476)(H,375,478)(H,376,479)(H,377,457)(H,378,446)(H,379,447)(H,380,430)(H,381,470)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,486,487)(H4,301,302,314)(H4,303,304,315)(H4,305,306,316)(H4,307,308,317)(H4,309,310,318)(H4,311,312,319)/t135-,136-,137-,138-,139-,140-,141-,142+,143+,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,221-,222-,223-,224-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYNVDHJNRIRLL-FWZKYCSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC3C(=O)NC4CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C5CCCN5C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(C(=O)NC7CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)O)C)C)CC(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)C(NC(=O)C(NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)C9CCCN9C(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]7CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)O)C)C)CC(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)[C@@H](C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C291H458N96O100S13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7318 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127829-86-1 | |
| Record name | Kistrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127829861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Architecture and Structural Biology of Kistrin
Primary Structure Analysis
The primary structure of Kistrin refers to the linear sequence of its amino acids. This sequence is fundamental to understanding the protein's properties and how it folds into its functional three-dimensional shape.
Complete Amino Acid Sequence Elucidation
The complete amino acid sequence of this compound has been determined. ebi.ac.uknih.gov this compound is a single-chain polypeptide composed of 68 amino acid residues. ebi.ac.ukdrugfuture.comnih.govnih.gov The sequence was elucidated using techniques such as automated sequence analysis and fast atom bombardment mass spectrometry. pnas.org Recombinant forms of this compound have also been produced, with their sequences verified. researchgate.netportlandpress.com
The amino acid sequence of this compound is: GKECDCSSPENPCCDAATCKLRPGAQCGEGLCCEQCKFSRAGKICRIPRGDMPDDRCTGQSADCPRYH rcsb.org
This sequence reveals the arrangement of various amino acids, including the twelve cysteine residues that are crucial for disulfide bond formation. nih.govacs.org
Identification of the Canonical Arg-Gly-Asp (RGD) Tripeptide Motif
A key feature of this compound's primary structure is the presence of the canonical Arg-Gly-Asp (RGD) tripeptide motif. ebi.ac.uknih.govnih.govnih.govrcsb.orgnih.gov This sequence is recognized by many integrin receptors and is essential for the activity of many adhesive proteins. plos.orgtandfonline.comkarger.com In this compound, the RGD motif is located at residues 49-51 within the sequence (IPRGD MPDDR). rcsb.orgoup.com It is situated within a loop region of the protein. nih.govrcsb.org The presence and location of this motif are significant for this compound's interaction with other molecules. nih.govacs.org
Disulfide Bond Connectivity and Topography
Disulfide bonds are covalent linkages between cysteine residues that play a vital role in stabilizing the three-dimensional structure of proteins, particularly cysteine-rich proteins like this compound. researchgate.netbiopharmaspec.com
Determination of Intramolecular Disulfide Linkages (e.g., six disulfide bonds)
This compound contains twelve cysteine residues, which form six intramolecular disulfide bonds. drugfuture.comnih.govnih.govnih.govacs.org The specific pairing of these cysteine residues has been determined through chemical analysis, NMR spectroscopy, and distance geometry calculations. nih.govacs.org
The determined disulfide pairings in this compound are:
These pairings create a specific network of cross-links within the protein chain.
| Cysteine Position 1 | Cysteine Position 2 |
| 4 | 19 |
| 6 | 14 |
| 13 | 36 |
| 27 | 33 |
| 32 | 57 |
| 45 | 64 |
Contribution of Cysteine Pairing to this compound's Structural Integrity and Function
The six disulfide bonds are crucial for the structural integrity of this compound. drugfuture.comnih.govnih.govnih.govacs.org They hold the polypeptide chain in a specific, stable conformation, characterized by a series of tightly packed loops. nih.govnih.govrcsb.org This extensive network of disulfide bonds is a hallmark of the disintegrin family of proteins to which this compound belongs. nih.govfrontiersin.org The correct formation of these disulfide bridges is essential for the protein to fold into its biologically active structure. biopharmaspec.comacs.org While this compound has almost no regular secondary structure like alpha-helices or beta-sheets, the disulfide bonds provide significant stability to its tertiary structure. drugfuture.comnih.govnih.govrcsb.org
Three-Dimensional Conformational Studies
The three-dimensional structure of this compound has been investigated to understand how its amino acid sequence and disulfide bonds translate into a specific spatial arrangement.
Studies utilizing two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in determining the solution structure of this compound. nih.govnih.govrcsb.org NMR spectroscopy is a powerful technique for analyzing the structure and dynamics of proteins, particularly smaller ones, in solution. rpi.eduresearchgate.net The NMR studies have shown that this compound consists of a series of tightly packed loops stabilized by the six disulfide bonds. nih.govnih.govrcsb.org Despite the extensive looping and disulfide cross-linking, the protein exhibits almost no regular secondary structure. drugfuture.comnih.govnih.govrcsb.org The RGD motif is located at the apex of a long loop on the protein's surface, making it accessible for interactions. nih.govrcsb.org While X-ray crystallography is another common method for determining protein structures, NMR has been successfully applied to this compound. researchgate.netnih.gov
| Technique Used | Key Findings | Reference |
| 2D NMR Spectroscopy | Solution structure, tightly packed loops, little regular secondary structure, RGD motif at loop apex | nih.govnih.govrcsb.org |
| Chemical Analysis | Disulfide bond pairings | nih.govacs.org |
| Distance Geometry Calculations | Disulfide bond pairings | nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in elucidating the solution structure of this compound. Two-dimensional NMR spectroscopy was used to determine the structure of this compound, revealing its composition of tightly packed loops held together by disulfide bonds. nih.gov Sequential 1H NMR assignments of this compound have also been performed to aid in structural analysis. nih.gov NMR studies on various disintegrins, including this compound, have shown that the RGD sequence is presented at the apex of a β-turn. mdpi.com Previous medium-resolution NMR solution structures of echistatin, a close homologue to this compound, showed that the N- and C-terminal regions and the RGD loop exhibit large dispersion, with the protein becoming essentially disordered from residue 42 onwards. nih.gov
Analysis of the RGD Motif's Solvent Exposure and Conformation
The RGD motif's solvent exposure and conformation are critical for its ability to interact with integrin receptors. NMR structural studies of various inhibitors, including disintegrins, have demonstrated that the positioning of the RGD motif at the apex of a solvent-exposed loop is a prerequisite for inhibitory activity. nih.govtandfonline.com The side chains of the amino acids within the RGD motif can have well-defined conformations. nih.gov The integrin-binding loop where the RGD motif is located is often mobile, protruding from the protein core. nih.gov Increased flexibility for backbone atoms at the base of this loop, similar to a hinge effect, contributes to the mobility of the RGD loop. nih.gov The conformational freedom and solvent exposure of the RGD loop are thought to be responsible for its efficient recognition and binding to integrins. plos.org
Structure-Function Relationship of this compound
The function of this compound as an integrin antagonist is intimately linked to its three-dimensional structure, particularly the conformation and presentation of its RGD motif and surrounding residues. The structure-function relationship of disintegrins, including this compound, is an active area of research. nih.gov
Critical Role of the RGD Motif and its Flanking Residues in Receptor Recognition
The RGD tripeptide unit is a fundamental cell recognition sequence for some integrins, found in various extracellular matrix glycoproteins and disintegrins like this compound. mdpi.comtandfonline.com This motif serves as a key element in the receptor recognition site of integrin ligands. researchgate.netnih.gov Structural studies of disintegrins have consistently shown the RGD motif located at the apex of the integrin-binding loop, structurally close to the C-terminus. researchgate.net The residues flanking the RGD motif also play a significant role in determining the binding specificities and affinities of RGD-containing proteins for integrins. plos.orgresearchgate.net For example, studies on echistatin, a related disintegrin, have shown that residues adjacent C-terminally to the RGD motif contribute to the selective inhibition of different integrins. nih.gov
Impact of Amino Acid Substitutions on this compound's Activity and Specificity
Amino acid substitutions within this compound, particularly in or around the RGD motif, can significantly impact its activity and specificity. Studies involving mutations in the interaction loop of disintegrins have analyzed the effects on structure and activity. researchgate.net For instance, changing the aspartate to glutamate (B1630785) in the RGD loop of this compound resulted in a 100-fold decrease in activity. researchgate.net While studies on this compound specifically regarding flanking residue substitutions are limited in the provided results, research on other disintegrins like dendroaspin has shown that proline residues flanking the RGD motif can contribute to maintaining a favorable conformation for the solvent-exposed RGD site, which is important for integrin recognition. nih.gov Single amino acid substitutions can be sufficient to change substrate preference in other protein systems, and combining multiple substitutions can lead to substantial changes in specificity. nih.govbiologists.com
Conformational Requirements for Integrin Binding Affinity
The conformational state of both the integrin and the ligand (like this compound) is crucial for binding affinity. Integrins exist in different conformational states, including bent-closed, extended-closed, and extended-open, which correlate with low, intermediate, and high ligand-binding affinity, respectively. molbiolcell.orgnih.gov The high-affinity, ligand-binding conformation corresponds to the open structure of the integrin's inserted (I) domain. nih.gov The transition from a low-affinity to a high-affinity conformation in integrins can be triggered by intracellular signals and involves significant structural rearrangements. molbiolcell.orgnih.gov For ligands like this compound, the appropriate conformation and exposure of the RGD sequence within the molecule are essential for potent inhibitory activity. tandfonline.com The conformational freedom and solvent exposure of the RGD loop in disintegrins are believed to be important for their fast recognition and fitting to integrins. plos.org
Here is a summary of some research findings related to amino acid substitutions and their impact on activity, based on the search results:
| Disintegrin Homologue | Original Motif | Substituted Motif | Observed Effect on Activity/Specificity | Source |
| This compound | RGD | RGE | 100-fold decrease in activity | researchgate.net |
| Dendroaspin | RGD | KGD | Only slightly changed inhibitory activity towards platelet integrin αIIbβ3. | tandfonline.com |
| Dendroaspin | RGD | HGD | Significantly reduced inhibitory activity towards platelet integrin αIIbβ3. | tandfonline.com |
| Dendroaspin | RGD | QGD | Significantly reduced inhibitory activity towards platelet integrin αIIbβ3. | tandfonline.com |
| Dendroaspin | RGD | AGD | Weakest inhibitor among tested mutants (100-fold less potent than RGD-den) towards platelet integrin αIIbβ3. | tandfonline.com |
| Dendroaspin | Proline flanking RGD | Alanine (B10760859) (single substitution) | Did not affect potency in inhibiting platelet aggregation or cell adhesion. | nih.gov |
| Dendroaspin | Proline flanking RGD | Alanine (double substitution) | Significantly reduced potency (approx. 5-8-fold) in inhibiting platelet aggregation and cell adhesion. | nih.gov |
| Echistatin | RGD and C-terminal residues | Tryptophan at position 27 (flanking RGD) | Favors recognition of αIIbβ3. | nih.gov |
| Echistatin | RGD and C-terminal residues | Aspartic acid at position 27 (flanking RGD) | Appears critical for inhibiting αvβ3 and α5β1. | nih.gov |
| Echistatin | Methionine at position 28 (flanking RGD) | Asparagine | Completely abolished ability to block tested integrins. | nih.gov |
| Echistatin | Methionine at position 28 (flanking RGD) | Leucine | Selectively decreased inhibitory activity towards α5β1. | nih.gov |
| Echistatin | C-terminal truncation (HKGPAT) | - | Caused decreased inhibition of αvβ3, αIIbβ3, αvβ5, and α5β1 (6.4- to 18.6-fold). | researchgate.net |
| Rhodostomin | Proline flanking RGD | Alanine or Glycine (B1666218) | Increased binding affinity to integrin α5β1. plos.org |
Mechanisms of Action at the Molecular and Cellular Levels
Integrin Receptor Binding and Antagonism
Kistrin's primary mechanism of action is its ability to bind to and antagonize various integrin receptors, which are heterodimeric glycoproteins involved in cell-cell and cell-matrix interactions. nih.govwikipedia.org This antagonism is chiefly mediated by the presence of a specific amino acid sequence, Arg-Gly-Asp (RGD), within a flexible loop of the this compound protein. pnas.orgnih.govresearchgate.net
This compound exhibits a particularly high affinity for the αIIbβ3 integrin, also known as glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa), which is prominently expressed on the surface of platelets. pnas.orgnih.govpnas.org This specific binding interaction is potent, directly inhibiting the binding of fibrinogen to the αIIbβ3 receptor. pnas.orgnih.gov The interaction is reversible and occurs with high affinity to both resting and ADP-activated platelets. pnas.org
Site-directed mutagenesis studies have underscored the critical role of the RGD sequence in this interaction. nih.gov Alanine (B10760859) replacement of the arginine (R49), glycine (B1666218) (G50), or aspartate (D51) residues within the RGD motif significantly weakens this compound's ability to inhibit platelet aggregation, with the aspartate residue being particularly crucial for high-affinity binding. nih.gov Interestingly, mutations outside of the RGD region have been shown to have no substantial effect, suggesting that the conformation of the RGD loop is the primary determinant for the high-affinity binding to GPIIb-IIIa. nih.gov
Table 1: Effect of Alanine Replacement in this compound's RGD Motif on Platelet Aggregation Inhibition nih.gov
| Original Residue | Position | Replacement | Fold Weaker Inhibition |
| Arginine | 49 | Alanine | 90 |
| Glycine | 50 | Alanine | 2 |
| Aspartate | 51 | Alanine | >200 |
This table is based on data from site-directed mutagenesis studies measuring the inhibition of platelet aggregation in human platelet-rich plasma.
This compound also demonstrates significant binding to the αvβ3 integrin, commonly known as the vitronectin receptor. nih.govjci.orgpnas.org This interaction is also mediated by the RGD sequence. biologists.com The binding of this compound to αvβ3 has been shown to be of high affinity and specific. pnas.orgnih.gov Studies have shown that this compound can inhibit the attachment of cells expressing recombinant human αvβ3 to fibrinogen with a very low inhibitory concentration (IC50) of 1 nM. nih.gov
The binding of this compound to αvβ3 on various cell types, including endothelial cells and tumor cells, has been documented. nih.gov This interaction is implicated in processes such as bone resorption and smooth muscle cell migration. nih.govpnas.org On endothelial cells, the binding of radiolabeled this compound to αvβ3 was observed to be strong and not easily displaced by competing peptides or plasma proteins. nih.gov
While this compound's primary targets are αIIbβ3 and αvβ3, it also interacts with other integrin subtypes, although the specifics of these interactions can be complex and sometimes controversial.
α5β1 Integrin: Recombinant RGD this compound has been shown to be recognized by α5β1 integrin in cell adhesion and purified integrin solid-phase assays. Current time information in Vancouver, CA. However, some studies suggest its affinity for α5β1 might be lower compared to other disintegrins. nih.gov The residues flanking the RGD sequence can influence the recognition by the α5β1 complex. nih.gov
β1 Integrins: this compound's interaction with β1 integrins, such as α5β1, is a subject of ongoing research. nih.govCurrent time information in Vancouver, CA.uniprot.org The binding can be influenced by the cellular context and the presence of other integrins. nih.gov
β2 Integrins: Jarastatin, another disintegrin, has been shown to bind to the αMβ2 integrin. uniprot.org While direct high-affinity binding of this compound to β2 integrins is not as well-documented, the broader family of disintegrins shows interactions with this integrin subfamily.
β5 Integrins: The αvβ5 integrin is another receptor that recognizes RGD-containing ligands. While specific high-affinity binding data for this compound to αvβ5 is less prevalent in the provided context, the general activity of RGD-containing peptides suggests a potential for interaction. wikipedia.org
A key functional consequence of this compound's binding to integrins is the competitive inhibition of the binding of their natural ligands. pnas.orgjci.orgCurrent time information in Vancouver, CA. This is the basis for its potent biological activities.
This compound effectively blocks the binding of fibrinogen to the platelet integrin αIIbβ3. pnas.orgnih.govcapes.gov.br This inhibitory action is approximately 100 times more effective than that of the short pentapeptide Gly-Arg-Gly-Asp-Ser. pnas.orgpnas.org Similarly, this compound inhibits the binding of vitronectin to the αvβ3 receptor. jci.orgresearchgate.net This competitive antagonism has been demonstrated in various experimental setups, including purified receptor assays and cell-based adhesion studies. nih.govpnas.org
The ability of this compound to outcompete natural ligands is attributed to the high-affinity presentation of its RGD motif within a structurally optimized scaffold. nih.gov
Research has explored the interchangeability of different integrin-binding motifs within the this compound scaffold. Current time information in Vancouver, CA. Specifically, the natural RGD (Arginine-Glycine-Aspartic Acid) sequence has been converted to an LDV (Leucine-Aspartic Acid-Valine) motif. Current time information in Vancouver, CA.nih.govresearchgate.net
This conversion resulted in a significant shift in receptor specificity. While the original RGD-kistrin binds to αvβ3 and α5β1 integrins, the LDV-kistrin chimeras lost their affinity for these receptors and instead gained specific recognition for α4β1 integrin. Current time information in Vancouver, CA.researchgate.net Remarkably, this switch in specificity was achieved by altering only three residues within the this compound sequence. Current time information in Vancouver, CA.researchgate.net
Despite the change in target, the LDV-kistrin chimeras retained much of the potent inhibitory activity of the original RGD-kistrin. Current time information in Vancouver, CA.researchgate.net This finding suggests a functional equivalence between the RGD and LDV motifs when presented in an optimal protein framework, highlighting the adaptability of the this compound scaffold for presenting different integrin-binding sequences. Current time information in Vancouver, CA.
Competitive Inhibition of Physiological Ligand Binding to Integrins
Modulation of Cell Adhesion Processes
By antagonizing integrin-ligand interactions, this compound profoundly modulates cell adhesion processes. researchgate.net Its most well-characterized effect is the potent inhibition of platelet aggregation. pnas.orgpnas.org By blocking the fibrinogen-αIIbβ3 interaction, this compound prevents the cross-linking of platelets, a critical step in thrombus formation. pnas.org
Beyond platelet aggregation, this compound's interactions with other integrins affect a range of cell adhesion-dependent phenomena. For instance, its binding to αvβ3 on osteoclasts inhibits bone resorption, a process that relies on osteoclast adhesion to the bone matrix. nih.gov Furthermore, this compound has been shown to interfere with the adhesion of tumor cells and smooth muscle cells, processes that are critical for tumor metastasis and the development of atherosclerosis, respectively. pnas.orguniprot.org The ability of this compound and other disintegrins to modulate cell adhesion underscores their potential as tools for studying and potentially treating diseases involving aberrant cell adhesion. researchgate.net
Inhibition of Cell Adhesion to Extracellular Matrix Proteins (e.g., Fibrinogen, Vitronectin, Collagen)
This compound demonstrates a potent ability to inhibit the adhesion of cells to various proteins of the extracellular matrix (ECM). The ECM provides structural support to cells and plays a crucial role in cell communication and regulation. Key proteins within the ECM that are affected by this compound include fibrinogen, vitronectin, and to a lesser extent, collagen.
The inhibitory action of this compound stems from its structural features, particularly the presence of an Arg-Gly-Asp (RGD) sequence. This motif is a common recognition site for integrins, which are the primary receptors on cell surfaces that mediate attachment to the ECM. By mimicking the natural ligands of integrins, this compound can competitively block the binding of cells to these matrix proteins.
Research has shown that this compound effectively prevents the adhesion of various cell types to surfaces coated with fibrinogen and vitronectin. frontiersin.org While its effect on collagen-mediated adhesion is also noted, its primary and most potent inhibitory activity is observed with fibrinogen and vitronectin. frontiersin.org This specificity is attributed to the high affinity of this compound for certain integrin subtypes that recognize these particular ECM proteins. aacrjournals.org
Disruption of Integrin-Mediated Cell Attachment
Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that are fundamental to cell-matrix and cell-cell interactions. oup.com The binding of integrins to their respective ligands in the ECM is a critical step for cell attachment, spreading, and migration. researchgate.netresearchgate.net this compound disrupts this process by directly competing with ECM proteins for binding to integrins.
This compound is particularly recognized for its high-affinity binding to the integrins αvβ3 and αIIbβ3. aacrjournals.org The αvβ3 integrin is a receptor for vitronectin, while αIIbβ3 (also known as glycoprotein IIb/IIIa) is the primary receptor for fibrinogen on platelets. aacrjournals.orgnih.gov By binding to these integrins, this compound effectively blocks their ability to engage with their natural ligands, thereby preventing the initiation of cell attachment. nih.govnih.gov This disruption of integrin-mediated adhesion has been demonstrated in various experimental models, highlighting the potent anti-adhesive properties of this compound. aacrjournals.orgnih.gov
Impact on Platelet Function
Inhibition of Platelet Aggregation Induced by Agonists
Platelet aggregation is a critical process in hemostasis and thrombosis, where platelets clump together to form a plug at the site of vascular injury. This process is triggered by various physiological agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) and collagen, which activate platelets and induce a conformational change in the αIIbβ3 integrin, enabling it to bind fibrinogen. pharmgkb.org Fibrinogen then acts as a bridge, linking adjacent platelets and leading to aggregation. pharmgkb.org
This compound is a powerful inhibitor of platelet aggregation. researchgate.net By binding to the αIIbβ3 integrin on the platelet surface, this compound prevents fibrinogen from binding, thereby blocking the final common pathway of platelet aggregation, regardless of the initial agonist. researchgate.netcapes.gov.br Studies have demonstrated that this compound significantly inhibits platelet aggregation induced by both ADP and collagen. researchgate.netresearchgate.net The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the response by half, highlight the potency of this compound.
| Agonist | IC50 of this compound (nmol/l) in PlA2-positive donors (Mean ± SEM) | IC50 of this compound (nmol/l) in PlA2-negative donors (Mean ± SEM) | Reference |
|---|---|---|---|
| ADP | 23.5 ± 1.9 | 14.8 ± 1.9 | researchgate.net |
| Collagen | 41.5 ± 6.0 | 27.2 ± 3.8 | researchgate.net |
Modulation of Fibrinogen Endocytosis by Megakaryocytes and Platelets
Megakaryocytes, the bone marrow cells responsible for producing platelets, and the platelets themselves have the ability to internalize fibrinogen from the plasma through a process called endocytosis. nih.govnih.gov This endocytosed fibrinogen is then stored in α-granules within the platelets. nih.govnih.gov This internal pool of fibrinogen is thought to play a role in platelet function.
Research has shown that this endocytosis of fibrinogen is a receptor-mediated process, with integrins, specifically αIIbβ3 and αvβ3, acting as the receptors. nih.gov this compound, by blocking these integrins, can modulate this process. nih.gov In studies involving the continuous intravenous infusion of this compound into guinea pigs, it was observed that the megakaryocytes and platelets failed to endocytose intravenously injected biotinylated fibrinogen. nih.gov This demonstrates that this compound effectively inhibits the uptake of fibrinogen into these cells, suggesting that integrins are not only crucial for extracellular adhesion but also for the internalization of specific proteins. nih.gov
Effects on Cellular Signaling Pathways
Interference with Integrin-Coupled Intracellular Signaling Cascades
The binding of integrins to their ligands does not merely anchor cells; it also initiates a cascade of intracellular signaling events that regulate a wide range of cellular functions, including proliferation, survival, and migration. scielo.brnih.gov These signaling pathways are collectively known as integrin-coupled signaling.
This compound, by acting as an integrin antagonist, can interfere with these signaling cascades. scielo.br The engagement of integrins often leads to the clustering of these receptors and the recruitment of various signaling proteins to focal adhesions, which are specialized sites of cell-matrix contact. imrpress.com Key players in this process include focal adhesion kinase (FAK) and Src family kinases. imrpress.com
Modulation of Specific Signaling Pathways (e.g., NF-kB, PI3K)
This compound, as a member of the RGD-containing disintegrin family, primarily functions by binding to and blocking integrins, particularly αvβ3. This interaction can, in turn, modulate intracellular signaling pathways that are crucial for various cellular functions.
While direct studies on this compound's modulation of Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K) are specific to certain cell types, the broader mechanism is linked to its primary target, the αvβ3 integrin. Integrin ligation is known to trigger cascades involving PI3K. mdpi.compeerj.com In human T lymphocytes, for instance, RGD-disintegrins, including this compound, were found to activate NF-κB in a manner dependent on PI3K. scielo.br This suggests that by engaging with integrins, this compound can initiate "outside-in" signaling that recruits and activates downstream molecules like PI3K. scielo.brresearchgate.net In endothelial cells, the inhibition of αvβ3 by another disintegrin was shown to impair VEGF-stimulated signaling, including the PI3K and ERK1/2 pathways. nih.govresearchgate.net This body of evidence indicates that this compound's influence on signaling pathways such as PI3K and NF-κB is a downstream consequence of its potent and specific interaction with cell surface integrins. peerj.comfrontiersin.org
Influence on Bone Cell Biology
This compound demonstrates significant effects on the cellular components of bone, primarily by targeting osteoclasts, the cells responsible for bone resorption.
Suppression of Osteoclast-Mediated Bone Resorption in vitro
In vitro studies have consistently shown that this compound is a powerful inhibitor of bone resorption by osteoclasts. When isolated rat osteoclasts are cultured on bovine bone slices, this compound inhibits their resorptive activity in a dose-dependent fashion. scielo.br Nearly complete inhibition of the formation of resorption pits has been observed at a concentration of 1 µM this compound. scielo.br This inhibitory effect is linked to this compound's RGD (Arg-Gly-Asp) sequence, which targets the αvβ3 integrin (vitronectin receptor) that is highly expressed on osteoclasts. scielo.brnih.govnih.gov
The suppression of resorption is also associated with distinct morphological changes in the osteoclasts. In the presence of this compound, osteoclasts retract their lamellipodia and adopt a rounded shape, a change indicative of their detachment and inactivation. scielo.brnih.gov This effect highlights the critical role of αvβ3 integrin-mediated attachment to the bone matrix for osteoclast function, a process that this compound effectively disrupts. nih.govscholarsportal.info
Table 1: In Vitro Effects of this compound on Osteoclast Activity
| Experimental Model | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| Isolated rat osteoclasts on bovine bone | 1 µM | Nearly complete inhibition of bone resorption pits. | scielo.br |
| Isolated rat osteoclasts on bone | 1 µM | Osteoclasts assume a completely rounded morphology with no visible lamellipodia. | scielo.br |
| Isolated rabbit osteoclasts on dentin | 50 nM | Used as a positive control to demonstrate inhibition of resorption lacunae formation. | researchgate.net |
Inhibition of Integrin-Expressing Cell Attachment to Bone Matrix Components
The primary mechanism for this compound's effects on bone cells is its ability to prevent their attachment to the bone matrix. Osteoclasts must bind to proteins in the bone matrix, such as osteopontin (B1167477) and bone sialoprotein, to initiate resorption. peerj.comnih.gov This adhesion is mediated by integrins, predominantly the αvβ3 vitronectin receptor, which recognizes the RGD sequence present in these matrix proteins. peerj.comnih.govnih.gov
This compound, as an RGD-containing protein, acts as a competitive antagonist for this interaction. scielo.brnih.gov It binds with high affinity to the αvβ3 integrin on the osteoclast surface, thereby blocking the integrin from binding to its natural ligands in the bone matrix. peerj.comscielo.br This has been demonstrated in vitro where this compound inhibited the attachment of 293 cells engineered to express human αvβ3 integrin to fibrinogen-coated surfaces with a very high potency (IC₅₀ = 1 nM). scielo.brnih.gov By preventing this crucial attachment step, this compound effectively halts the subsequent processes of osteoclast activation and bone resorption. scielo.brnih.gov
Neurobiological Effects
Beyond its well-documented effects on bone and platelets, this compound also exhibits activity in the nervous system, specifically influencing the development of neuronal structures.
Inhibition of Neurite Extension from Neuronal Explants in vitro
The growth and guidance of neurites are critical processes in the development of the nervous system, often mediated by interactions between neuronal cell surface receptors and molecules in the extracellular matrix (ECM). mdpi.com One such ECM molecule, laminin, strongly promotes the extension of neurites from spiral ganglion (SG) neurons. mdpi.com
A study using SG explants from postnatal rats cultured on a laminin-1 substrate demonstrated that this compound can inhibit this process. When these explants were treated with this compound, the laminin-induced increase in the length of neurites was reduced in a dose-dependent manner. This finding suggests that an αvβ3 integrin, the target of this compound, plays a role in mediating the neurite-promoting effects of laminin. mdpi.com Interestingly, while this compound reduced the length of the extending neurites, it did not affect the total number of neurites, indicating that different receptors may be involved in the initiation of neurite outgrowth versus their subsequent elongation. mdpi.com
Research Methodologies for Kistrin Studies
Cellular and Molecular Biology Techniques
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis is a fundamental technique used to investigate the relationship between the structure of a protein and its function by introducing specific amino acid changes. This method allows researchers to probe the role of individual amino acid residues or regions within Kistrin in its interaction with integrins and its subsequent biological activity. By altering specific codons in the DNA sequence encoding this compound, researchers can produce mutant proteins with single or multiple amino acid substitutions sci-hub.senih.govspringernature.com. The functional consequences of these mutations, such as changes in integrin binding affinity or inhibitory potency, can then be assessed. This approach has been applied to study the binding interactions of this compound with platelet glycoprotein (B1211001) IIb-IIIa (αIIbβ3) fiu.edu.
Recombinant Protein Expression and Refolding Methodologies
To obtain sufficient quantities of this compound or its mutated variants for detailed study, recombinant protein expression techniques are often employed. This involves inserting the gene encoding this compound into an expression vector and introducing it into a host organism, such as Escherichia coli, for protein synthesis. Overexpression in bacterial systems can sometimes lead to the formation of insoluble protein aggregates known as inclusion bodies biotechrep.irnih.gov. Recovering biologically active protein from inclusion bodies necessitates solubilization of the aggregates using denaturing agents, followed by a crucial refolding process to restore the protein's native three-dimensional structure and function biotechrep.irnih.govsigmaaldrich.com. Various refolding methodologies exist, including dilution, dialysis, and on-column refolding, often requiring optimization of parameters such as pH, temperature, and the presence of reducing agents or folding assistants like arginine to minimize misfolding and aggregation biotechrep.irnih.govsigmaaldrich.comresearchgate.net.
In Vivo Research Models (Non-Clinical)
Pre-clinical evaluation of this compound's biological effects and potential therapeutic applications relies heavily on the use of in vivo animal models that mimic human physiological and pathological conditions.
Animal Models for Investigating Antithrombotic Effects
Given this compound's potent inhibitory effect on platelet aggregation, animal models of thrombosis are critical for evaluating its antithrombotic potential. These models aim to simulate the formation of blood clots in various vascular beds. Canine models of platelet-mediated coronary reocclusion after thrombolysis have been used to assess the efficacy of antiplatelet agents, including those that target GPIIb/IIIa, the primary receptor for fibrinogen on platelets ahajournals.orgresearchgate.net. Mouse models involving ferric chloride-induced carotid artery injury or laser-induced microvascular injury are also employed to study antithrombotic effects researchgate.net. Additionally, models of carrageenan-induced mouse tail thrombosis have been used to evaluate the antithrombotic effects of compounds that inhibit platelet aggregation and prolong coagulation times researchgate.net. Venous stasis models in cats have also been utilized to demonstrate the antithrombotic effect of agents researchgate.net. These models allow for the assessment of parameters such as the reduction in thrombus formation and the impact on bleeding time researchgate.netresearchgate.net.
Animal Models for Studies in Bone Metabolism (e.g., serum calcium modulation)
This compound's RGD motif also mediates binding to αVβ3 integrin, which is expressed on osteoclasts, cells responsible for bone resorption. Animal models have been instrumental in investigating this compound's effects on bone metabolism, particularly its potential to modulate serum calcium levels. Studies in normocalcemic and hypercalcemic mice have shown that infusion of this compound can significantly lower serum calcium, indicating an inhibitory effect on osteoclast activity in vivo nih.gov. Rat models, including those involving isolated osteoclasts cultured on bone slices, are used to directly assess the inhibition of bone resorption by this compound in vitro nih.gov. Animal models are broadly used to study bone health and metabolism in various conditions, such as type 2 diabetes mellitus and obesity, and in models of chronic kidney disease-mineral and bone disorder, where parameters like serum calcium, phosphorus, and bone markers are assessed researchgate.netmdpi.comarchivesofmedicalscience.comfrontiersin.org.
Animal Models for Investigating Cell Homing and Targeted Delivery (e.g., tumor xenografts)
The interaction of RGD-containing peptides with integrins, particularly αVβ3 and αVβ5, which are often overexpressed on tumor endothelial cells and some cancer cells, has led to the investigation of this compound and related peptides for targeted drug delivery to tumors nih.govnih.gov. Tumor xenograft models, created by implanting human tumor cells into immunocompromised mice, are commonly used to evaluate the ability of RGD-containing molecules to home to tumor tissue and deliver associated payloads antineo.frmedsci.orgaltogenlabs.com. These models allow for the visualization and quantification of peptide accumulation within tumors and the assessment of the therapeutic effects of delivered agents nih.govmedsci.orgnih.govresearchgate.net. Various types of xenograft models exist, including subcutaneous and orthotopic implants, using a range of cancer cell lines antineo.fraltogenlabs.com. Cell carriers like macrophages and mesenchymal stem cells loaded with therapeutic agents have also been investigated for targeted delivery in tumor xenograft models, leveraging their inherent homing abilities to tumor sites medsci.orgnih.gov.
Pharmacodynamic Assessments in Animal Systems
Pharmacodynamic (PD) assessments in animal systems are crucial for understanding the biological effects of this compound over time and in response to administration. These studies aim to characterize the relationship between this compound exposure and its pharmacological effects. In the context of antithrombotic studies, pharmacodynamic assessments in animal models can include measuring the inhibition of platelet aggregation ex vivo or assessing the duration of antithrombotic effects in thrombosis models ahajournals.orgresearchgate.netresearchgate.net. For bone metabolism studies, monitoring changes in serum calcium levels or bone resorption markers over time following this compound administration constitutes a pharmacodynamic assessment nih.gov. In targeted delivery studies using tumor xenografts, pharmacodynamic endpoints might include assessing the accumulation of this compound or its conjugate at the tumor site and evaluating the downstream biological effects on tumor cells or vasculature nih.govugd.edu.mk. Animal models play a significant role in preclinical PD evaluations, helping to characterize the time course of a drug's effect and informing potential clinical applications ugd.edu.mkcreative-biolabs.comnih.gov.
Development of this compound-Based Research Probes and Chimeric Molecules
Research into the biological activities of this compound, particularly its interaction with integrin receptors, has led to the development of modified molecules for use as research tools. These include attempts to create labeled analogs for receptor mapping and the construction of chimeric molecules incorporating this compound's functional domains.
Construction of Chimeric Cell Adhesion Molecules Incorporating this compound (e.g., KISS31)
A significant application of this compound in research has been its incorporation into chimeric molecules to create novel biological tools with tailored functions. A notable example is the chimeric cell adhesion molecule termed KISS31 nih.govaacrjournals.orgbiologists.comresearchgate.net.
KISS31 was engineered to facilitate the homing of lymphocytes to vascularized tumors by targeting the integrin αvβ3, which is expressed on angiogenic endothelial cells nih.govaacrjournals.orgresearchgate.net. The construction of KISS31 involved fusing the cDNA encoding the disintegrin this compound to the cDNA of the transmembrane adhesion molecule CD31/PECAM-1 aacrjournals.org. This fusion resulted in a chimeric protein where the this compound moiety, containing the high-affinity binding site for integrin αvβ3, was positioned at the N-terminus of CD31 aacrjournals.orgbiologists.com. The CD31 component served as a membrane anchor and a spacer, extending the this compound domain away from the cell surface and potentially contributing to signaling pathways involved in cell migration aacrjournals.orgbiologists.com.
Research findings demonstrated that KISS31 expressed on lymphoid cells mediated adhesion to soluble recombinant integrin αvβ3 and to endotheliomal monolayers in vitro nih.govaacrjournals.orgresearchgate.net. Furthermore, KISS31-expressing lymphoid cells showed accumulation in angiogenic tumors in in vivo models, such as melanoma xenografts and Lewis lung carcinoma in mice, indicating that expression of KISS31 conferred tumor-specific homing nih.govaacrjournals.orgresearchgate.net.
Another variation, glypiated KISS31 (KISS31-GPI), was constructed to enable insertion into the plasma membrane of primary lymphocytes without genetic modification uni-konstanz.de. This construct linked the αvβ3 integrin-binding this compound to the ectodomain of CD31 via a flexible CD8 hinge region and a GPI anchor uni-konstanz.de. This approach, utilizing the property of purified GPI-anchored proteins to re-integrate into cell membranes, allowed for the functional expression of the integrin ligand on the cell surface uni-konstanz.de. KISS31-GPI-painted primary lymphocytes demonstrated tight adhesion to recombinant soluble αvβ3 integrin in vitro, retaining the native function of the this compound binding site uni-konstanz.de.
Investigational Applications and Research Directions
Kistrin as a Research Tool for Understanding Integrin Biology
Disintegrins like this compound are utilized as research tools to investigate the intricate mechanisms of integrin function. scielo.brfrontiersin.orgresearchgate.net Their ability to bind to and modulate integrin activity makes them useful probes for understanding how integrins interact with their ligands and how these interactions influence cellular behavior. scielo.brscielo.br
Probing Ligand-Integrin Interactions and Allosteric Modulation
This compound, containing the RGD motif, serves as a tool to study how integrins bind to their ligands. frontiersin.orgnih.govresearchgate.net The RGD sequence is a primary recognition site for many integrins, and this compound presents this motif in a conformation that allows for high-affinity binding. scielo.brportlandpress.combioscientifica.com Studies using this compound and its modified versions have helped to elucidate the importance of the RGD loop and flanking residues in integrin recognition and binding specificity. frontiersin.orgnih.govmdpi.com
Research involving the conversion of the RGD motif in this compound to other motifs, such as LDV, has demonstrated how subtle changes in the ligand sequence can dramatically alter integrin binding specificity while retaining potency. nih.govresearchgate.net This highlights the concept of allosteric modulation, where binding at one site on the integrin can influence the receptor's conformation and its interaction with other molecules. nih.govnih.govrupress.org These studies, often employing techniques like cell adhesion assays and purified integrin solid-phase assays, provide evidence for the functional equivalence of different integrin-binding motifs when presented within a suitable protein scaffold like this compound. nih.govresearchgate.net
Dissecting the Molecular Determinants of Integrin Recognition Specificity
An example of this is the conversion of the RGD site in this compound to an LDV motif, which resulted in a switch in specificity from αVβ3 and α5β1 integrins to α4β1. nih.govresearchgate.net This change in specificity was achieved by altering only a few residues within the this compound structure, demonstrating the critical role of these flanking residues in determining which integrins a disintegrin will bind to. nih.gov
Investigating the Role of Integrins in Cell Adhesion and Signaling
Integrins are central to cell adhesion and play crucial roles in transmitting signals between the extracellular matrix and the cell interior. nih.govbioscientifica.comnih.gov this compound, as a potent integrin antagonist, has been used to investigate the consequences of blocking integrin function on cell adhesion and downstream signaling pathways. scielo.brscielo.br By inhibiting the binding of integrins to their natural ligands, this compound can disrupt cell adhesion and subsequently affect various cellular processes regulated by integrin signaling. scielo.brscielo.brnih.gov
Studies using this compound and other disintegrins have contributed to understanding how integrin engagement activates intracellular signaling cascades, including those involving focal adhesion kinase (FAK), PI3-kinase, and MAPK pathways. scielo.brscielo.brnih.govnih.gov These pathways are involved in regulating cell survival, proliferation, migration, and differentiation. scielo.brscielo.brnih.gov Research with this compound has, for instance, demonstrated effects on the activation and proliferation of human T lymphocytes, suggesting that certain integrins can act as co-stimulatory molecules modulating T cell receptor activity through outside-in signaling. scielo.brscielo.br
Preclinical Investigational Models of Disease
This compound's ability to interfere with integrin function, particularly those involved in platelet aggregation, has led to its investigation in preclinical models of diseases where integrins play a significant role.
Research in Thrombotic Disorders and Arterial Reocclusion Models
Given that the platelet integrin αIIbβ3 is crucial for platelet aggregation and thrombus formation, this compound, as a potent inhibitor of this integrin, has been extensively studied in preclinical models of thrombotic disorders. scielo.brnih.govscielo.brnih.gov These models are designed to mimic the conditions leading to blood clot formation in arteries.
In experimental animal models, such as those involving induced arterial thrombosis in dogs and rabbits, this compound has been shown to be effective in accelerating thrombolysis and preventing arterial reocclusion after clot lysis. nih.govahajournals.org These models often involve inducing the formation of platelet-rich thrombi, which are particularly resistant to standard thrombolytic agents. nih.gov this compound's ability to block the platelet glycoprotein (B1211001) IIb/IIIa receptor (integrin αIIbβ3) makes it effective in these scenarios. nih.gov
Data from such studies have demonstrated that selective platelet glycoprotein IIb/IIIa inhibitors like this compound are more effective than or enhance the effects of traditional antithrombotic agents like aspirin (B1665792) and heparin in these preclinical settings. nih.gov
Investigations in Vascular Biology (e.g., smooth muscle cell interactions with fibrin)
This compound has been investigated for its effects on vascular smooth muscle cell interactions, particularly with fibrin. Studies have shown that this compound can inhibit human smooth muscle cell interaction with fibrin. nih.gov This inhibitory effect is attributed to this compound's ability to interact with integrins, including β1, β2, β3, and β5, which are involved in cell adhesion to fibrin. nih.gov
Research in vascular biology explores the role of integrins in processes like atherosclerosis and restenosis, where smooth muscle cell migration and proliferation are key events. nih.govfrontiersin.org By inhibiting smooth muscle cell interaction with fibrin, this compound or similar pan-integrin antagonists are considered potential tools for studying and potentially intervening in these conditions. nih.govnih.gov
Synthetic this compound Analogues and Derivatives in Academic Research
The development of synthetic analogues and derivatives of this compound is an active area of academic research aimed at creating compounds with altered receptor specificity and optimized antagonistic properties. nih.govacs.orgjst.go.jpresearchgate.net
Rational Design of Modified RGD/LDV Motifs for Altered Receptor Specificity
Integrin ligands typically utilize either an RGD or an LDV motif for receptor recognition. nih.gov While these sequences are different, they can serve a critical role in receptor-ligand engagement. nih.gov Research has explored modifying the RGD motif in this compound to alter its integrin binding specificity. One study successfully converted the natural RGD site in this compound into an LDV motif. nih.gov This modification resulted in a distinct switch in receptor specificity: while the original RGD this compound was recognized by αvβ3 and α5β1 integrins, the LDV this compound chimeras did not bind to these but were specifically recognized by α4β1 integrins. nih.gov This demonstrates that even minimal changes involving a few residues within the disintegrin scaffold can significantly alter receptor specificity, highlighting the potential for rational design to target specific integrin subtypes. nih.govnih.govebi.ac.uk
Exploration of Structure-Activity Relationships for Optimized Antagonism
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. For this compound and its analogues, SAR exploration focuses on identifying structural features that contribute to integrin binding affinity and antagonistic potency. tandfonline.comnih.govresearchgate.netnih.govnih.govcreighton.edu
Emerging Computational and Proteomic Approaches in this compound Research
Computational and proteomic approaches are increasingly being used to complement experimental studies in this compound research, offering insights into its interactions and effects at a molecular level. arxiv.orgnews-medical.netous-research.nonih.govfrontiersin.orgresearchgate.net
In Silico Modeling of this compound-Integrin Complex Interactions
In silico modeling, which involves computational simulations and analysis, is a valuable tool for investigating the interactions between molecules like this compound and integrin receptors. news-medical.netnih.govfrontiersin.orgresearchgate.net These methods can provide insights into the structural basis of ligand-receptor binding and the dynamics of complex formation. ebi.ac.uknih.gov
Computational models can help predict how modifications to this compound or its analogues might affect their binding affinity and specificity for different integrins. mdpi.com Studies utilizing in silico approaches, such as molecular modeling, can visualize how therapeutic molecules interact with cellular receptors. news-medical.netnih.gov While specific detailed findings on in silico modeling solely focused on the this compound-integrin complex were not extensively detailed in the provided search results, the broader application of computational modeling in understanding integrin-ligand interactions and designing integrin antagonists is well-established. mdpi.comebi.ac.uknih.govresearchgate.net These approaches can involve techniques like docking studies and molecular dynamics simulations to understand the binding poses and stability of this compound-integrin complexes, aiding in the rational design of improved integrin inhibitors. mdpi.comnih.gov
Identification of Novel Protein-Protein Interactions Mediated or Modulated by this compound
Research into this compound's interactions has primarily focused on its high affinity for specific integrins, particularly the platelet integrin αIIbβ3 (also known as glycoprotein IIb-IIIa) and αVβ3 scielo.brnih.gov. These interactions are mediated by the RGD motif present in this compound, which mimics the binding site for natural ligands like fibrinogen, vitronectin, and von Willebrand factor scielo.brnih.govnih.gov.
Studies have utilized various methods to characterize the binding of this compound to integrins. Radioligand binding assays have been employed to determine the affinity and number of binding sites for this compound on activated platelets nih.gov. For instance, direct binding experiments with 125I-labelled this compound on ADP-activated platelets revealed binding to a single class of sites nih.gov. Competition studies with other RGD-containing proteins, such as elegantin and dendroaspin, have provided insights into whether these disintegrins share the same or distinct binding sites on the integrin receptor nih.gov.
Detailed research findings highlight the importance of the amino acid sequence surrounding the RGD motif in determining the specificity and affinity of disintegrins for different integrins frontiersin.orgnih.govoup.com. While this compound and dendroaspin appear to bind to the same site on integrin αIIbβ3, elegantin interacts with distinct but interacting sites nih.gov. This suggests that subtle differences in the flanking sequences can lead to varied binding characteristics and functional outcomes frontiersin.orgnih.govoup.com.
Beyond the direct interaction with integrins, this compound's modulation of integrin function can indirectly influence other protein-protein interactions involved in downstream signaling pathways scielo.br. For example, integrin engagement can trigger intracellular signaling cascades involving the phosphorylation of various proteins, such as focal adhesion kinase scielo.br. By blocking or modulating integrin binding, this compound can interfere with these downstream protein interactions and subsequent cellular responses scielo.br.
Furthermore, research has explored the effect of this compound on the endocytosis of proteins mediated by integrins. Studies have shown that this compound can block the endocytic uptake of fibrinogen into megakaryocyte and platelet alpha-granules, indicating a role for integrins as receptors mediating the internalization of exogenous proteins nih.gov. This suggests that this compound can interfere with the protein-protein interactions required for the formation of endocytic complexes and subsequent intracellular trafficking nih.gov.
While the primary focus has been on integrin interactions, the potential for this compound to mediate or modulate other, as yet unidentified, protein-protein interactions exists. The complex nature of cellular signaling networks means that interfering with one key interaction, like that between this compound and integrins, could have ripple effects on numerous other protein complexes and pathways plos.orgmdpi.com. Future research employing techniques such as proteomics and interactome mapping may reveal novel protein partners or pathways influenced by this compound usask.cacapes.gov.brcapes.gov.br.
The following table summarizes some key protein interactions involving this compound based on current research:
| Interacting Protein | Integrin Subunits Involved | Nature of Interaction | Research Method | Citation |
| Integrin αIIbβ3 | αIIb, β3 | Binding/Antagonism | Radioligand binding, Competition studies | scielo.brnih.gov |
| Integrin αVβ3 | αV, β3 | Binding/Antagonism | Research indicates binding | scielo.br |
| Fibrinogen | N/A (Interaction is with integrin, affecting fibrinogen binding/endocytosis) | Endocytosis Blockade | In vivo studies | nih.gov |
Detailed research findings on the binding kinetics of this compound to integrin αIIbβ3 on ADP-activated platelets have determined apparent equilibrium dissociation constant (Kdapp) values nih.gov.
Table: this compound Binding to Integrin αIIbβ3 on Activated Platelets
| Interacting Protein | Ligand | Assay Type | Kdapp (nM) | Citation |
| Integrin αIIbβ3 | 125I-labelled this compound | Direct Binding | 42 ± 2 | nih.gov |
| Integrin αIIbβ3 | Dendroaspin | Competition vs 125I-Kistrin | 22 (indirect) | nih.gov |
These data demonstrate the high affinity of this compound for its primary target integrin αIIbβ3 and provide quantitative measures of its binding characteristics nih.gov.
Further research using techniques like alanine (B10760859) mutagenesis of this compound has helped identify specific residues within the disintegrin, such as the linear Arg-Gly-Asp-Met-Pro epitope, that are critical for its interaction with integrins nih.gov. This site-directed mutagenesis approach allows for a more detailed understanding of the molecular interface and the specific amino acids involved in mediating the protein-protein interaction frontiersin.orgoup.com.
The study of this compound's protein-protein interactions continues to provide valuable insights into integrin function and the potential for targeting these interactions in therapeutic strategies scielo.brfrontiersin.orgmdpi.com.
Q & A
Q. What are the primary integrin receptors targeted by Kistrin, and how do these interactions influence cellular adhesion processes?
this compound binds selectively to integrin receptors, notably αIIbβ3 and α5β1, through its RGD motif. This interaction inhibits cellular adhesion by blocking ligand-receptor binding, as demonstrated in platelet adhesion assays and flow cytometry studies . For example, this compound reduces K562 cell adhesion to fibrinogen by competitively inhibiting α5β1 integrin, with binding specificity confirmed via monoclonal antibodies (e.g., JBS5) . These interactions disrupt focal adhesion kinase (FAK) phosphorylation, leading to cytoskeletal disorganization and reduced cell migration .
Q. What experimental models are commonly used to study this compound's anti-adhesive effects?
In vitro models include platelet-rich plasma assays and cell lines (e.g., K562, HeLa) treated with this compound to quantify adhesion inhibition using flow cytometry or fluorescence microscopy . In vivo models involve rabbit lens epithelial cells (LECs) post-cataract surgery, where this compound suppresses posterior capsular opacification (PCO) by modulating MMP-2/TIMP-2 expression . Key methodologies include RT-PCR for gene expression analysis and trypan blue exclusion for cytotoxicity validation .
Advanced Research Questions
Q. How do researchers address discrepancies in this compound's receptor binding affinity under varying experimental conditions?
Binding affinity discrepancies (e.g., in Mn²⁺-enriched vs. Ca²⁺/Mg²⁺ buffers) are resolved using competitive inhibition assays and integrin-specific monoclonal antibodies. For instance, Mn²⁺ enhances this compound binding to α5β1 by inducing conformational changes in integrins, as shown in K562 cell studies . Contradictory results are further analyzed via dose-response curves and receptor-blocking experiments to isolate non-specific interactions .
Q. What methodological approaches are used to study this compound's role in modulating ILK/PI3-K signaling pathways in diabetic models?
Diabetic rabbit PCO models are treated with this compound to assess ILK/PI3-K pathway activity through Western blotting (e.g., phosphorylated Akt) and immunohistochemistry . Concurrently, glycemic markers (e.g., HbA1c) and advanced glycation end-products (AGEs) are measured to correlate molecular effects with diabetic pathophysiology. Experimental designs include randomized control trials with sham-operated groups to isolate this compound-specific outcomes .
Q. How can comparative studies with other disintegrins (e.g., echistatin, flavoridin) refine understanding of this compound's selectivity?
Competitive binding assays using FITC-labeled disintegrins and integrin-transfected cell lines reveal structural determinants of selectivity. For example, this compound's C-terminal motifs confer higher αvβ3 affinity than echistatin, as quantified via median fluorescence intensity in flow cytometry . Dose-response analyses (0.05–1 μg/ml) further differentiate inhibitory potencies in bacterial uptake models (e.g., L. monocytogenes), with this compound showing superior activity (57% inhibition at 1 μg/ml) .
Q. What statistical frameworks are recommended for analyzing this compound's dose-dependent effects in cellular assays?
Non-linear regression models (e.g., log-dose vs. response) are used to calculate IC₅₀ values, validated by ANOVA for inter-group comparisons . For gene expression data (e.g., MMP-2/TIMP-2 ratios), paired t-tests or Mann-Whitney U tests are applied, depending on data normality. Reproducibility is ensured by adhering to Beilstein Journal guidelines, including detailed experimental protocols and raw data deposition in supplementary materials .
Methodological Considerations
- Experimental Reproducibility : Follow Beilstein Journal standards by documenting synthesis protocols (e.g., GST-fusion protein purification) and providing elemental analysis for novel compounds .
- Ethical Compliance : For animal studies, include IACUC approval details and randomization methods to mitigate bias .
- Data Contradiction Analysis : Use systematic reviews (e.g., PRISMA frameworks) to contextualize conflicting results, emphasizing cation-dependent integrin activation as a key variable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
